1-(3-chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
Description
1-(3-Chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS: 1396559-53-7) is a urea derivative featuring a pyrimidinone heterocyclic core substituted with an ethyl group at the 4-position. Its molecular formula is C₁₆H₁₉ClN₄O₂, with a molecular weight of 334.80 g/mol (Fig. 1). The compound includes a 3-chloro-2-methylphenyl group attached to the urea moiety and a 4-ethyl-6-oxopyrimidinyl ethyl chain . The Smiles representation (CCc1cc(=O)n(CCNC(=O)Nc2cccc(Cl)c2C)cn1) highlights its structural complexity.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-3-12-9-15(22)21(10-19-12)8-7-18-16(23)20-14-6-4-5-13(17)11(14)2/h4-6,9-10H,3,7-8H2,1-2H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNUQQZMWAWFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea derivatives with heterocyclic cores are widely explored for their pharmacological properties. Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations
Heterocyclic Core Variations: The target compound’s pyrimidinone core (a six-membered ring with two nitrogen atoms and a ketone group) contrasts with pyridazinone analogs (six-membered ring with two adjacent nitrogen atoms and a ketone) in and . The pyridine-based compound in lacks a ketone but includes a trifluoromethyl group, enhancing metabolic stability and lipophilicity .
Alkyl and Alkoxy Chains: The target compound’s ethyl group (pyrimidinone 4-position) may improve membrane permeability compared to the ethoxy group in .
Biological Activity: Only the pyridine-based analog () reports in vitro anticancer activity (IC₅₀: 2–10 μM), likely due to its trifluoromethylphenyl group, which is known to enhance potency in kinase inhibitors . The absence of activity data for the target compound suggests further pharmacological evaluation is needed.
Molecular Weight and Drug-Likeness: The target compound (334.80 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable bioavailability. Pyridazinone derivatives (–7) exceed 400 g/mol, which may limit blood-brain barrier penetration .
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